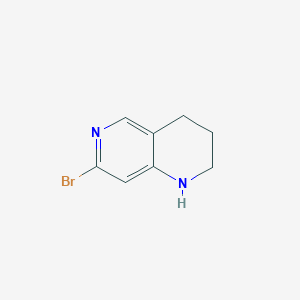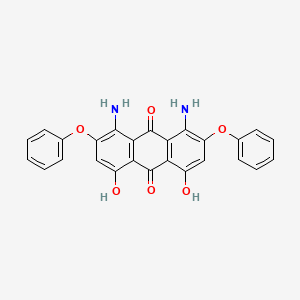
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione is a research compound with the molecular formula C26H18N2O6 and a molecular weight of 454.4 g/mol. This compound is known for its unique structure, which includes amino, hydroxy, and phenoxy groups attached to an anthracene-9,10-dione core. It is primarily used in scientific research and is not intended for human or veterinary use.
Vorbereitungsmethoden
The synthesis of 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione involves multiple steps, typically starting with the preparation of the anthracene-9,10-dione core. The amino and hydroxy groups are introduced through specific reactions, such as nitration followed by reduction for amino groups and hydroxylation for hydroxy groups. The phenoxy groups are usually added through nucleophilic substitution reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like phenol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding to biological molecules. The phenoxy groups contribute to its overall stability and solubility. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthraquinone: Similar structure but different functional groups.
9,10-Anthracenedione, 4,5-diamino-1,8-dihydroxy-2,7-diphenoxy: Another closely related compound with slight variations in the substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88603-49-0 |
|---|---|
Molekularformel |
C26H18N2O6 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
1,8-diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O6/c27-23-17(33-13-7-3-1-4-8-13)11-15(29)19-21(23)26(32)22-20(25(19)31)16(30)12-18(24(22)28)34-14-9-5-2-6-10-14/h1-12,29-30H,27-28H2 |
InChI-Schlüssel |
RRSWLXMYBJRLTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=C(C=C4O)OC5=CC=CC=C5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


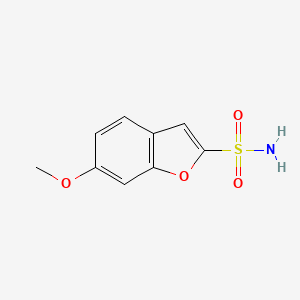
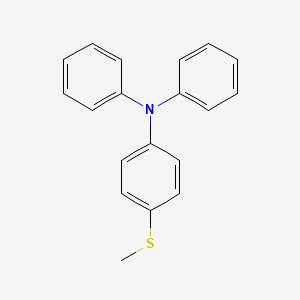
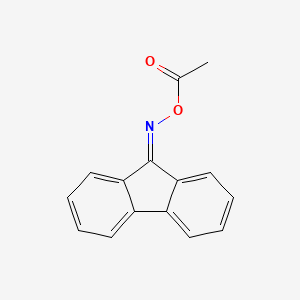
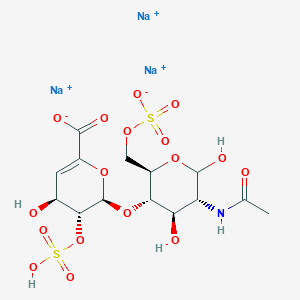
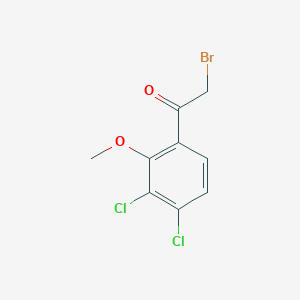
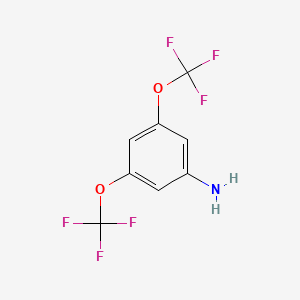
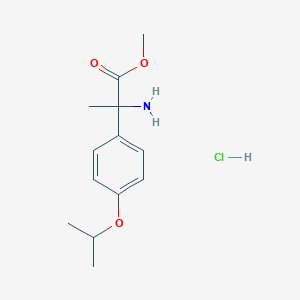
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
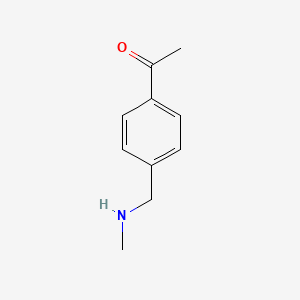
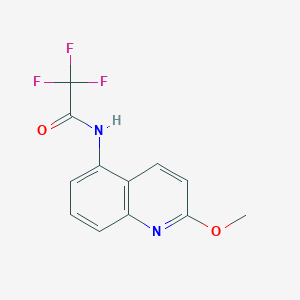

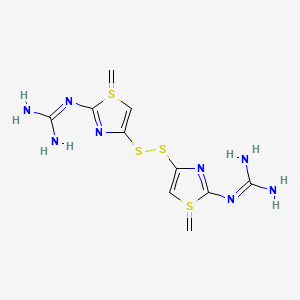
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
